Cas no 50373-53-0 (4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, (2S)-)
50373-53-0 structure
Product Name:4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, (2S)-
CAS 번호:50373-53-0
MF:C10H18O
메가와트:154.249323368073
CID:1566146
PubChem ID:68133
Update Time:2025-04-21
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, (2S)- 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, (2S)-
- (S)-Lavandulol
- (+)-Lavandulol
- (2S)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol
- Lavandulol, (+)-
- Q27122018
- (S)-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-ol
- 50373-53-0
- 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, (S)-
- SCHEMBL1301103
- CHEBI:50282
- LMPR0102010018
- S-(+)-Lavandulol
- CZVXBFUKBZRMKR-SNVBAGLBSA-N
- (2S)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-ol
- (2S)-5-methyl-2-(1-methylethenyl)hex-4-en-1-ol
- (s)-5-methyl-2-(prop-1-en-2-yl)-hex-4-en-1-ol
- 8PLA23B8JZ
- DTXSID50275701
- UNII-8PLA23B8JZ
-
- 인치: 1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m1/s1
- InChIKey: CZVXBFUKBZRMKR-SNVBAGLBSA-N
- 미소: OC[C@H](C(=C)C)C/C=C(\C)/C
계산된 속성
- 정밀분자량: 154.13584
- 동위원소 질량: 154.136
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 4
- 복잡도: 152
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 20.2A^2
- 소수점 매개변수 계산 참조값(XlogP): 3
실험적 성질
- PSA: 20.23
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, (2S)- 관련 문헌
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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